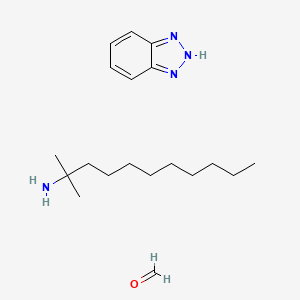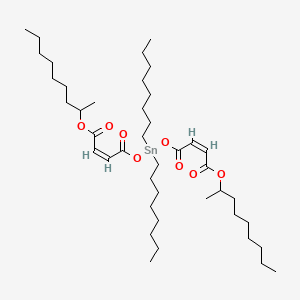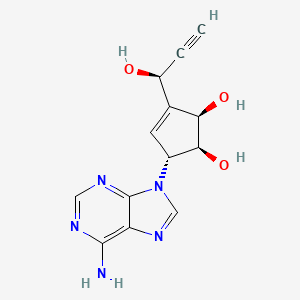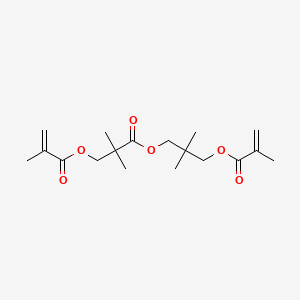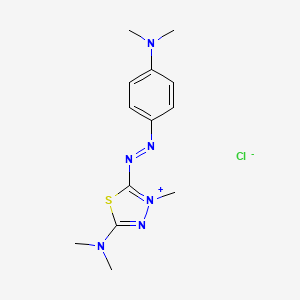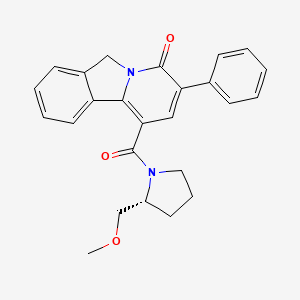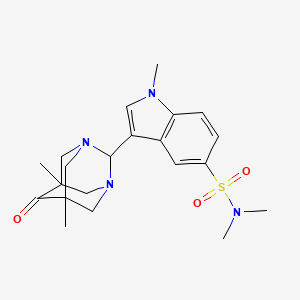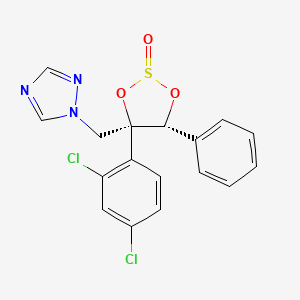
Ketoprofen amide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketoprofen amide, (S)- is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties . This compound has been synthesized to enhance the pharmacological properties of ketoprofen, such as increasing its selectivity towards cyclooxygenase-2 (COX-2) and reducing gastrointestinal side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ketoprofen amide, (S)- typically involves the amidation of ketoprofen. One common method is the aminolysis of ketoprofen benzotriazolide with various amines . The reaction is usually carried out under mild conditions, often at room temperature or lower, to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of ketoprofen amide, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ketoprofen amide, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert ketoprofen amide into its corresponding alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ketoprofen amide, such as hydroxylated, alkylated, and acylated compounds .
Aplicaciones Científicas De Investigación
Ketoprofen amide, (S)- has a wide range of scientific research applications:
Mecanismo De Acción
Ketoprofen amide, (S)- exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The compound’s selectivity towards COX-2 helps minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen amide: Another NSAID derivative with similar anti-inflammatory and analgesic properties.
Naproxen amide: Known for its long-lasting effects and used in treating chronic pain conditions.
Diclofenac amide: Widely used for its potent anti-inflammatory effects.
Uniqueness
Ketoprofen amide, (S)- stands out due to its enhanced selectivity towards COX-2, which reduces the risk of gastrointestinal side effects. Additionally, its various derivatives exhibit unique biological activities, such as antioxidant and cytostatic properties, making it a versatile compound in scientific research .
Propiedades
Número CAS |
162681-69-8 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(2S)-2-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m0/s1 |
Clave InChI |
KLWMCJJRUWWDSW-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


